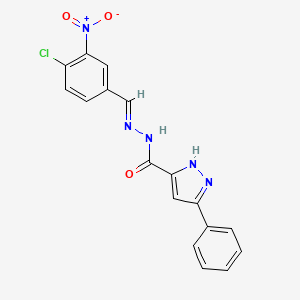![molecular formula C15H15N3O4 B11674523 2,5-dimethyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide](/img/structure/B11674523.png)
2,5-dimethyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with dimethyl groups and a nitrophenyl ethylidene hydrazide moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydrazide moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring and hydrazide moiety.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted hydrazides where the hydrazide nitrogen is replaced by other nucleophiles.
科学的研究の応用
2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2,5-dimethylfuran-3-carbohydrazide: Lacks the nitrophenyl ethylidene moiety, resulting in different chemical and biological properties.
3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the furan and hydrazide components.
Furan-3-carbohydrazide: Similar structure but without the dimethyl and nitrophenyl substitutions.
Uniqueness
2,5-dimethyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-3-carbohydrazide is unique due to the combination of its furan ring, dimethyl groups, and nitrophenyl ethylidene hydrazide moiety
特性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
2,5-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(11(3)22-9)15(19)17-16-10(2)12-5-4-6-13(8-12)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-10+ |
InChIキー |
UISOXYSOSJDALY-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B11674441.png)
![6-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11674443.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674448.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11674454.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11674471.png)
![(5Z)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11674475.png)
![3-(2-chlorophenyl)-N-[2,6-di(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11674480.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-(2-chlorobenzyl)phenol](/img/structure/B11674481.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674496.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11674500.png)

![(4E)-4-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11674515.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11674517.png)
